Fmoc-L-DHT(Boc)-OH

Description

Significance of Modified Amino Acids in Peptide Engineering and Design

The twenty standard proteinogenic amino acids provide a foundational toolkit for protein structure and function. nih.govashdin.com However, the introduction of modified or non-natural amino acids into peptide chains dramatically expands the chemical space available to scientists. abyntek.comrsc.org These modifications can bestow peptides with enhanced properties such as increased stability against enzymatic degradation, improved solubility, and refined bioactivity. abyntek.combiocat.com

The ability to alter the fundamental building blocks of peptides allows for the precise tuning of their three-dimensional structure and function. nih.govabyntek.com This is critical in peptide engineering, where the goal is to design molecules with specific therapeutic or diagnostic applications. abyntek.comthermofisher.com Modified amino acids can introduce new functional groups, alter backbone conformation, or create cyclic structures, all of which can lead to peptides with novel and improved characteristics. abyntek.comrsc.org

Historical Context of Fmoc-Protected Amino Acid Derivatives in Modern Peptide Synthesis

The landscape of peptide synthesis was revolutionized by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s, a discovery for which he was awarded the Nobel Prize. peptide.commolport.com This technique, which involves building a peptide chain on a solid resin support, streamlined the synthesis process. peptide.com

A significant advancement in SPPS was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. altabioscience.comnih.gov The Fmoc group is used to temporarily block the alpha-amino group of an amino acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence. altabioscience.combachem.com

The key advantage of the Fmoc strategy lies in its mild deprotection conditions. The Fmoc group is base-labile, meaning it can be removed with a weak base like piperidine (B6355638), while the side-chain protecting groups are typically acid-labile. altabioscience.comamericanpeptidesociety.org This "orthogonality" of protecting groups allows for the selective removal of the Fmoc group without disturbing the side-chain protections, leading to higher purity and yield of the final peptide. altabioscience.comiris-biotech.de This mild approach also makes Fmoc chemistry compatible with a wider range of sensitive and modified amino acids. altabioscience.comnih.gov By the mid-1990s, Fmoc chemistry had become the predominant method for SPPS in many laboratories. nih.gov

Overview of Fmoc-L-DHT(Boc)-OH as a Specialized Building Block in Synthetic Methodologies

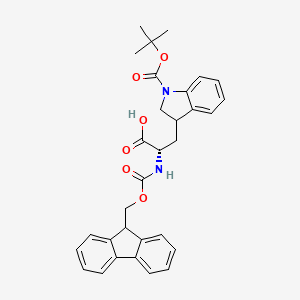

This compound is a prime example of a specialized building block designed for Fmoc-based SPPS. vulcanchem.com Its structure incorporates several key features:

The Fmoc group: Provides temporary, base-labile protection for the α-amino group, enabling its use in standard Fmoc SPPS protocols. vulcanchem.com

The Dihydrotryptophan (DHT) core: The reduced indole (B1671886) ring of the tryptophan side chain, an indoline (B122111) structure, imparts significant conformational rigidity. This constraint is valuable for stabilizing specific secondary structures in peptides, such as β-hairpins and γ-turns. vulcanchem.com

The Boc group: The tert-butyloxycarbonyl (Boc) group protects the nitrogen of the indoline side chain. This protection is acid-labile, meaning it can be removed under different conditions than the Fmoc group, offering an additional layer of synthetic control. vulcanchem.com

This dual protection scheme allows for the selective deprotection and modification of either the main peptide chain or the side chain, providing versatility in the synthesis of complex peptides. vulcanchem.com

Academic Research Landscape and Interdisciplinary Relevance of this compound Studies

The unique properties of this compound have made it a valuable tool in various areas of academic research. Its ability to induce specific conformations in peptides is of great interest in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. abyntek.com

The interdisciplinary relevance of this compound is significant. In medicinal chemistry, it is used to develop more stable and selective peptide-based drugs. vulcanchem.com In chemical biology, it serves as a probe to study protein-protein interactions and enzyme mechanisms. The rigid DHT moiety can help to lock a peptide into a specific bioactive conformation, leading to a better understanding of receptor binding and signal transduction. vulcanchem.com The presence of the Boc-protected amine on the side chain also allows for post-synthetic modifications, such as the attachment of fluorescent dyes or other reporter groups for imaging and diagnostic applications. vulcanchem.com

Interactive Data Tables

Below are tables summarizing the key properties of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Systematic Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid vulcanchem.comnih.gov |

| Common Name | This compound |

| CAS Number | 854890-33-8 aablocks.com |

| Molecular Formula | C31H32N2O6 nih.govaablocks.com |

| Molecular Weight | 528.6 g/mol nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| XLogP3-AA | 5.3 vulcanchem.com |

| Hydrogen Bond Donors | 2 vulcanchem.com |

| Hydrogen Bond Acceptors | 6 vulcanchem.com |

| Rotatable Bonds | 9 vulcanchem.com |

| Density | 1.272±0.06 g/cm3 (Predicted) chemsrc.com |

| Boiling Point | 703.1±53.0 °C (Predicted) chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFXOFSMECUJGF-SYCQMTRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Fmoc L Dht Boc Oh into Solid Phase Peptide Synthesis Spps Strategies

General Principles of Fmoc-Based SPPS Employing Fmoc-L-DHT(Boc)-OH

Fmoc-based SPPS is a cornerstone of peptide synthesis, favored for its milder reaction conditions compared to the Boc/Bzl strategy. altabioscience.comamericanpeptidesociety.orgpeptide.com The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. altabioscience.com The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group and is selectively removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comamericanpeptidesociety.orgmdpi.com This deprotection step liberates the N-terminal amine, which is then ready to form a peptide bond with the carboxyl group of the next incoming Fmoc-protected amino acid.

The integration of this compound follows these general principles. The tert-butyloxycarbonyl (Boc) group on the dihydroxytryptophan side chain is an acid-labile permanent protecting group, designed to remain intact throughout the synthesis cycles and be removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This orthogonality of the base-labile Fmoc group and the acid-labile Boc group is a fundamental tenet of this strategy, allowing for selective deprotection and chain elongation. altabioscience.comiris-biotech.denih.gov

The synthesis cycle for incorporating this compound can be summarized as follows:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine/DMF solution. rsc.org

Washing: The resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct. rsc.org

Coupling: this compound is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Investigation of Coupling Efficiency and Reaction Kinetics during this compound Incorporation

The efficiency and kinetics of the coupling step are paramount for achieving a high yield of the target peptide. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the desired product. The coupling efficiency of this compound, like other amino acids, is influenced by several factors including the choice of coupling reagents, reaction time, temperature, and the nature of the peptide sequence itself.

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to accelerate the reaction and suppress racemization. chempep.com Acylphosphonium (BOP, PyBOP) and acyluronium/aminium salts (HBTU, TBTU, HATU) are also popular and highly effective coupling agents. chempep.com

The reaction kinetics of Fmoc-amino acid incorporation can be monitored in real-time or post-synthesis. A common method to assess coupling completion is the Kaiser test or other colorimetric tests that detect free primary amines on the resin. Quantitative analysis can be performed by cleaving a small portion of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Table 1: Factors Influencing Coupling Efficiency in SPPS

| Factor | Description | Impact on Efficiency |

| Coupling Reagent | Activates the carboxylic acid of the incoming amino acid. | Choice of reagent (e.g., HBTU, HATU, DIC/HOBt) can significantly affect reaction rate and completeness. chempep.com |

| Solvent | The medium for the coupling reaction. | Polar aprotic solvents like DMF or NMP are typically used to facilitate dissolution of reagents and swell the resin. |

| Temperature | Reaction temperature. | Elevated temperatures can increase reaction rates but may also promote side reactions. researchgate.net |

| Reaction Time | Duration of the coupling step. | Insufficient time leads to incomplete coupling; excessively long times may increase the risk of side reactions. |

| Steric Hindrance | The bulkiness of the coupling partners. | Sterically hindered amino acids may require longer coupling times or more potent activation methods. |

| Peptide Aggregation | Self-assembly of growing peptide chains. | Can block reactive sites, leading to incomplete coupling and deprotection. peptide.com |

Mitigation of Side Reactions and Impurity Formation during this compound Integration

The integration of any amino acid into a growing peptide chain is susceptible to various side reactions. Careful selection of protecting groups, coupling methods, and reaction conditions is essential to minimize the formation of impurities.

Epimerization, the change in the stereochemical configuration at the α-carbon, is a significant concern during peptide synthesis, particularly for sensitive amino acids. sigmaaldrich.comrsc.org While urethane-based protecting groups like Fmoc are designed to suppress racemization, the risk is not entirely eliminated, especially during the activation step. nih.gov The use of additives like HOBt and HOAt helps to minimize epimerization by forming active esters that are less prone to racemization than other activated species. chempep.com

For arylglycine residues, which are structurally analogous to the tryptophan moiety of DHT, epimerization can be a notable issue. rsc.org Strategies to control this include using sterically hindered bases or short exposure times to bases like DBU during Fmoc removal. rsc.org Coupling methods that proceed under acidic or neutral conditions, such as those using preformed symmetrical anhydrides or DIPCDI/Oxyma activation, are also effective at preventing racemization. sigmaaldrich.com For C-terminal cysteine residues, which are also prone to epimerization, the use of trityl-type resins is recommended to reduce this side reaction. sigmaaldrich.com

The Boc protecting group on the dihydroxytryptophan side chain is generally stable to the basic conditions used for Fmoc deprotection. organic-chemistry.org However, prolonged or repeated exposure to the piperidine solution could potentially lead to premature cleavage, although this is generally not a major issue with the standard Fmoc/tBu strategy. nih.gov

A more significant concern is the potential for side-chain rearrangements or modifications during the final TFA cleavage step. drivehq.comsigmaaldrich.com The highly reactive cationic species generated from the cleavage of protecting groups and the resin linker can react with nucleophilic residues like tryptophan. sigmaaldrich.com The use of scavengers in the cleavage cocktail, such as water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT), is crucial to quench these reactive species and prevent modification of the peptide. drivehq.comsigmaaldrich.com For tryptophan-containing peptides, the use of Fmoc-Trp(Boc)-OH is known to suppress side reactions like sulfonation when arginine residues protected with sulfonyl-based groups (Pmc, Pbf) are present. sigmaaldrich.com

Aspartimide formation is another common side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid. iris-biotech.debiotage.com This intramolecular cyclization can be minimized by using bulkier side-chain protecting groups for Asp or by adding HOBt to the Fmoc deprotection solution. iris-biotech.debiotage.com

Table 2: Common Side Reactions and Mitigation Strategies in Fmoc-SPPS

| Side Reaction | Description | Mitigation Strategy | Reference |

| Epimerization | Loss of stereochemical integrity at the α-carbon. | Use of coupling additives (HOBt, HOAt), acidic/neutral coupling conditions, sterically hindered bases. | chempep.comsigmaaldrich.comrsc.org |

| Deletion Peptides | Peptides missing one or more amino acid residues. | Ensure complete coupling and deprotection at each cycle; use potent coupling reagents. | chempep.com |

| Aspartimide Formation | Intramolecular cyclization of aspartyl residues. | Use of bulky Asp protecting groups, addition of HOBt to deprotection solution. | iris-biotech.debiotage.com |

| Protecting Group Reattachment | Re-alkylation of nucleophilic residues by cleaved protecting groups. | Use of scavengers (TIS, water, EDT) in the final cleavage cocktail. | drivehq.comsigmaaldrich.com |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. | Use of dipeptide building blocks, 2-chlorotrityl chloride resin. | chempep.comiris-biotech.de |

Control of Epimerization during Coupling Cycles with Analogous Residues

Application in Advanced SPPS Techniques Utilizing this compound

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the quality of the final product. biotage.comspringernature.com Microwave energy can significantly reduce the time required for both coupling and deprotection steps. springernature.com For instance, coupling reactions that might take hours at room temperature can often be completed in minutes with microwave heating. springernature.com

The application of microwave irradiation to the incorporation of this compound can enhance coupling efficiency, particularly for sequences that are prone to aggregation. biotage.com However, the elevated temperatures used in MW-SPPS can also increase the risk of side reactions like epimerization. nih.govsigmaaldrich.com Therefore, optimized protocols are necessary. Studies have shown that for sensitive residues like histidine, the choice of side-chain protecting group can have a significant impact on the level of racemization during microwave-assisted coupling. nih.gov Similarly, for cysteine, microwave heating can exacerbate racemization, necessitating the use of specific coupling conditions to minimize this side reaction. researchgate.netsigmaaldrich.com Researchers have developed aqueous, microwave-assisted protocols using both Fmoc and Boc-amino acid nanoparticles, demonstrating the potential for more environmentally friendly synthesis methods. mdpi.comresearchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted SPPS

| Parameter | Conventional SPPS | Microwave-Assisted SPPS | Reference |

| Reaction Time | Hours per cycle | Minutes per cycle | springernature.com |

| Temperature | Room temperature | Elevated (e.g., 60-80°C) | nih.govresearchgate.net |

| Coupling Efficiency | Generally good, but can be slow for difficult sequences | Often improved, especially for aggregated sequences | biotage.com |

| Risk of Side Reactions | Present, dependent on sequence and conditions | Can be increased (e.g., epimerization) if not properly controlled | nih.govsigmaaldrich.com |

Automated Synthesis Optimization for Complex Peptide Sequences

The integration of non-canonical amino acids, such as Fmoc-L-2,3-diaminotoluic acid (Boc)-OH (this compound), into complex peptide sequences via automated Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that necessitate strategic optimization. nih.govbeilstein-journals.org The bulky and sterically hindered nature of the DHT residue, combined with the acid-labile Boc protecting group on its side-chain amine, requires careful consideration of coupling methods, reaction kinetics, and deprotection cycles to ensure high purity and yield of the target peptide. altabioscience.commdpi.com

Automated peptide synthesizers offer significant advantages in this context, including enhanced reproducibility, reduced manual labor, and the ability to perform complex protocols with high precision. peptide.com Modern synthesizers often incorporate features like controlled heating and real-time monitoring, which are particularly beneficial for overcoming the challenges associated with difficult sequences. peptide.compentelutelabmit.com

Key Optimization Strategies:

Elevated Temperatures: Increasing the reaction temperature during the coupling step can significantly accelerate the acylation of sterically hindered amino acids. pentelutelabmit.comuzh.ch Microwave-assisted heating is one method that has proven effective in increasing coupling efficiency and reducing reaction times, which is crucial for maintaining the integrity of the growing peptide chain. pentelutelabmit.com

Double Coupling: For amino acids that are known to be difficult to incorporate due to steric hindrance, a "double coupling" strategy is often employed. uci.edu This involves repeating the coupling cycle for the challenging residue to ensure that the reaction proceeds to completion before the next amino acid is introduced. This helps to minimize the formation of deletion sequences.

Choice of Coupling Reagents: The selection of an appropriate coupling reagent is critical. For sterically hindered residues like DHT, highly efficient and rapid activating agents are necessary. mdpi.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base like diisopropylethylamine (DIEA) are often used to promote efficient amide bond formation. peptide.compeptide.com

Extended Reaction Times: In cases where heating is not desirable or sufficient, extending the coupling reaction time can provide a higher yield for the incorporation of bulky residues. uzh.ch Automated synthesizers can be programmed to allow for longer reaction times specifically for these challenging steps.

The following interactive table summarizes typical optimization parameters that can be adjusted in an automated SPPS protocol for peptides containing sterically hindered residues like this compound.

| Parameter | Standard Protocol | Optimized Protocol for Hindered Residues | Rationale |

| Coupling Time | 30-60 minutes | 60-120 minutes or Double Coupling | Overcomes slow reaction kinetics due to steric hindrance. uzh.chuci.edu |

| Temperature | Room Temperature | 40-60°C | Accelerates the coupling reaction for difficult residues. pentelutelabmit.com |

| Coupling Reagent | DIC/HOBt | HATU/DIEA or COMU/DIEA | More potent activators for efficient amide bond formation with bulky amino acids. peptide.com |

| Reagent Concentration | 3-5 equivalents | 5-10 equivalents | Drives the reaction to completion by increasing the concentration of the activated amino acid. peptide.com |

Resin Compatibility and Cleavage Strategies for Peptides Containing this compound Residues

The choice of solid support (resin) and the final cleavage strategy are pivotal for the successful synthesis of peptides containing this compound. The properties of the resin must be compatible with the Fmoc/tBu synthesis strategy, and the cleavage cocktail must efficiently remove the peptide from the resin while simultaneously deprotecting the acid-labile side-chain groups without causing unwanted side reactions. altabioscience.combiosynth.com

Resin Compatibility:

For peptides synthesized using Fmoc chemistry, polystyrene-based resins are commonly used. nih.gov The selection of the specific type of resin often depends on the desired C-terminal functionality of the peptide (acid or amide).

Wang Resin: This is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. nih.gov It is compatible with Fmoc chemistry and allows for cleavage under moderately acidic conditions, which is also suitable for the removal of the Boc group from the DHT side chain. peptide.com

Rink Amide Resin: If a C-terminal amide is desired, Rink Amide resin is a standard choice. uci.edu It is also compatible with Fmoc-SPPS and requires acidic conditions for cleavage, aligning with the requirements for deprotecting the Boc group. bachem.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive and allows for the cleavage of the peptide while keeping the side-chain protecting groups intact if desired. nih.gov However, for the final deprotection of a peptide containing this compound, a standard trifluoroacetic acid (TFA) cleavage would be performed, which would also remove the Boc group.

Cleavage Strategies:

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. For peptides containing residues with acid-labile protecting groups like the Boc group on the DHT side chain, a strong acid is required. nih.gov Trifluoroacetic acid (TFA) is the most common reagent for this purpose. sigmaaldrich.com

During cleavage, the acid-labile protecting groups generate reactive carbocations that can lead to side reactions with nucleophilic residues in the peptide chain. peptide.com To prevent this, a "cleavage cocktail" containing scavengers is used.

The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A general-purpose and effective cocktail for most sequences, including those with Boc-protected amines, is Reagent B.

The table below outlines common cleavage cocktails used in Fmoc-SPPS that would be suitable for peptides containing a Boc-protected DHT residue.

| Cleavage Cocktail | Composition | Target Residues / Purpose |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, scavenges carbocations. Suitable for peptides with Arg(Pbf), Trp(Boc), and other standard protected residues. |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing Cys, Met, or Trp, as it contains a more complex scavenger mixture to prevent alkylation and oxidation. |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common and effective cocktail for many peptides, where TIS acts as a carbocation scavenger. peptide.com |

The selection of the appropriate cleavage cocktail is crucial for obtaining a high-purity final peptide product. A preliminary small-scale cleavage is often recommended to optimize the conditions for a new or complex peptide sequence.

Rational Design and Construction of Peptides and Peptidomimetics Incorporating Fmoc L Dht Boc Oh

Design Principles for Peptide Sequences with Indoline-Derived Amino Acids

The incorporation of indoline-derived amino acids like L-dihydrotryptophan (DHT) into peptide sequences is a strategic design choice aimed at imposing significant conformational constraints. The rigid, bicyclic structure of the indoline (B122111) ring system, which is a reduced indole (B1671886) ring, restricts the rotational freedom of the peptide backbone in its vicinity. vulcanchem.com This inherent rigidity is exploited by chemists to stabilize specific, well-defined secondary structures.

Key design principles include:

Induction of Turns: The DHT residue is particularly effective at promoting the formation of β-turn and γ-turn motifs within a peptide chain. vulcanchem.com These turns are critical structural elements in many biologically active peptides, often forming the recognition site for receptor binding. By pre-organizing the peptide into a turn-like conformation, the entropic penalty upon binding is reduced, potentially leading to higher affinity.

Stabilization of Secondary Structures: In larger peptides and proteins, the DHT moiety can act as a nucleation site, encouraging the formation and stabilization of more complex structures like β-hairpins. vulcanchem.com

Enhanced Metabolic Stability: The non-natural structure of the DHT residue can confer resistance to enzymatic degradation by proteases, which are evolved to recognize and cleave peptide bonds between natural amino acids. This leads to a longer biological half-life, a desirable property for therapeutic peptides.

Fine-Tuning Receptor Selectivity: By locking a portion of the peptide into a specific shape, the interaction with biological targets can be made more precise. This can lead to improved selectivity for a particular receptor subtype, minimizing off-target effects. For instance, cyclic RGD peptides incorporating DHT analogs have shown enhanced binding affinity for integrins due to their pre-organized conformations. vulcanchem.com

Synthesis of Linear Peptide Sequences Featuring Fmoc-L-DHT(Boc)-OH Residues

The synthesis of linear peptides containing a DHT residue is most commonly achieved using automated or manual Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy. knepublishing.com The building block, this compound, is specifically designed for this methodology, featuring two critical protecting groups that are removed under different chemical conditions. vulcanchem.com

The synthesis follows a cyclical process:

Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). vulcanchem.comnih.gov This exposes a free amine ready for the next coupling step.

Amino Acid Coupling: The this compound is pre-activated and then coupled to the newly exposed amine. Activation is commonly achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). knepublishing.commdpi.com The reaction's completion is often monitored using a qualitative method like the chloranil (B122849) test. knepublishing.com

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The Boc (tert-butyloxycarbonyl) group on the DHT's indoline nitrogen is stable to the basic conditions of Fmoc removal. vulcanchem.com It, along with other acid-labile side-chain protecting groups (e.g., tert-butyl ethers and esters), is only removed during the final step. uwec.edu

Final Cleavage: Once the full linear sequence is assembled, the peptide is cleaved from the solid support and all remaining side-chain protecting groups (including the Boc on the DHT) are removed simultaneously using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with added scavengers. vulcanchem.comuwec.edu

| Step | Description | Typical Reagents | Protecting Group(s) Affected |

|---|---|---|---|

| 1. Resin Swelling | The solid support is swelled in a suitable solvent to make reactive sites accessible. | DMF or CH₂Cl₂ | None |

| 2. Fmoc Deprotection | Removal of the N-terminal Fmoc group to expose a free amine. | 20% Piperidine in DMF | Fmoc |

| 3. Coupling | The carboxylic acid of the incoming Fmoc-amino acid is activated and reacted with the N-terminal amine of the resin-bound peptide. | This compound, HATU, DIPEA in DMF | None |

| 4. Final Cleavage | The completed peptide is cleaved from the resin and all side-chain protecting groups are removed. | TFA, TIPS, H₂O, EDT cocktail | Boc, tBu, Trt, etc. |

Cyclization Strategies for Constrained Cyclic Peptides Containing this compound

Peptide cyclization is a widely used strategy to enhance stability and lock a peptide into a bioactive conformation. nih.gov The presence of a turn-inducing residue like DHT can be particularly advantageous, as it pre-organizes the linear precursor into a conformation amenable to ring closure, which can improve cyclization yields. Several strategies can be employed:

Head-to-Tail Cyclization: This is the most common form, creating a cyclic amide (lactam) bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. mdpi.com

Side-Chain to Side-Chain Cyclization: This involves forming a link between the side chains of two different amino acid residues within the sequence. This can be achieved through lactam bridge formation (e.g., between the side chains of Asp/Glu and Lys/Orn) or other chemistries like copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). nih.gov

Head-to-Side-Chain or Tail-to-Side-Chain Cyclization: These strategies involve forming a lactam bond between one of the peptide's termini and the side chain of an internal amino acid. mdpi.com

For these strategies to be successful, an orthogonal protection scheme is necessary. This means that the protecting groups on the moieties intended for cyclization must be removable without affecting other protecting groups on the peptide, including the Boc group on the DHT residue.

Construction of Peptide-Based Hybrid Molecules and Bioconjugates with this compound

This compound is incorporated into peptides to provide structural control, while bioconjugation—the attachment of other molecules like dyes, imaging agents, or polymers—is typically performed at a different, specifically designated site within the sequence. The construction of these hybrid molecules relies on the use of orthogonal protecting groups on other amino acid residues.

A common approach is to include an amino acid like lysine (B10760008) in the peptide sequence, whose side-chain amine is protected with a group that is stable to both the base used for Fmoc removal and the acid used for final cleavage. After the linear peptide backbone is fully assembled, this unique protecting group can be selectively removed while the peptide is still on the solid support, unmasking the lysine side-chain amine for modification.

| Protecting Group | Structure | Typical Removal Reagent | Orthogonal To |

|---|---|---|---|

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |  | 2% Hydrazine in DMF | Fmoc/tBu |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |  | 2-10% Hydrazine in DMF | Fmoc/tBu |

| Azide (N₃) |  | Phosphines (e.g., PMe₃) or thiols | Fmoc/tBu |

By using building blocks like Fmoc-Lys(Dde)-OH, a researcher can deprotect the lysine side chain with hydrazine, and then react it with an activated molecule (e.g., a fluorescent dye NHS ester) before cleaving the final, conjugated peptide from the resin. sigmaaldrich.com This allows for the precise, site-specific creation of complex bioconjugates where the DHT residue ensures the peptide portion maintains a defined conformation. This methodology can be used to create a wide range of hybrid molecules, including glycopeptides. nih.gov

Incorporation into Peptidomimetics and Non-Natural Peptide Architectures for Conformational Control

The utility of this compound extends beyond traditional peptides into the realm of peptidomimetics and other non-natural oligomers. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability.

The rigid scaffold of the DHT residue is an ideal component for building such architectures. uni-duesseldorf.de It can serve as a "conformational lock," forcing an oligomer chain to adopt a specific three-dimensional shape. This is a central principle in the design of foldamers—non-natural oligomers that fold into well-defined, predictable secondary structures, much like proteins. By strategically placing DHT residues along a non-natural backbone, researchers can direct the folding pathway and create novel molecular shapes with tailored functions. This approach is part of a broader strategy to create complex, sequence-controlled polymers where building blocks derived from SPPS serve as precise macromonomers. uni-duesseldorf.de

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid nih.gov |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DMF | N,N-dimethylformamide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Fmoc-Lys(Dde)-OH | Nα-Fmoc-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine |

| DIPEA | N,N-Diisopropylethylamine |

| TIPS | Triisopropylsilane (B1312306) |

| EDT | 1,2-Ethanedithiol |

| Trt | Trityl (triphenylmethyl) |

| tBu | tert-Butyl |

Investigation of Biochemical and Supramolecular Functions of Peptides Containing Fmoc L Dht Boc Oh

Applications in Biochemical Probes and Chemical Tools Development

The incorporation of non-natural amino acids like L-dihydrotryptophan (DHT) into peptides is a key strategy for developing novel biochemical probes and chemical tools. While direct research on peptides exclusively containing Fmoc-L-DHT(Boc)-OH for these applications is not widely documented, the principles of using modified amino acids are well-established. The unique properties of the DHT residue can be harnessed to create peptides for studying biological systems.

The DHT moiety, with its reduced indole (B1671886) ring, can alter the electronic and steric properties of a peptide compared to those containing natural tryptophan. This modification can influence molecular interactions and serve as a subtle probe for investigating peptide-protein binding or enzymatic activity. For instance, the modification of tryptophan residues is a known factor in altering protein and peptide function, making derivatives like DHT valuable for structure-activity relationship studies. researchgate.netnih.gov

Furthermore, the Boc-protected indoline (B122111) nitrogen allows for post-synthetic modifications, where fluorescent dyes or other reporter groups can be attached after the main peptide chain has been assembled. This enables the creation of customized probes for various bioanalytical applications, such as fluorescence-based assays or imaging. rsc.org The development of peptides with unnatural amino acids is a growing field for creating tools with enhanced stability or novel functionalities for research purposes. rsc.orgdurham.ac.uk

Exploration of In Vitro Receptor-Ligand Interactions and Binding Affinity

The rigid structure of the DHT residue makes it a valuable component for designing peptides with specific conformational preferences, which is crucial for high-affinity receptor binding. By incorporating this compound, chemists can synthesize peptides that are pre-organized into bioactive conformations, such as β-hairpins and γ-turns. This conformational control can lead to enhanced metabolic stability and improved receptor selectivity.

Studies on tryptophan-containing peptides have shown that modifications to the indole ring significantly impact binding affinity and specificity. For example, in studies of the complement inhibitor compstatin (B549462), replacing tryptophan with various analogues at key positions dramatically altered its activity and binding to its target protein, C3. lambris.com These studies underscore that even subtle changes to the tryptophan structure, such as those in DHT, can fine-tune receptor-ligand interactions. The hydrophobic and hydrogen-bonding characteristics of the tryptophan side chain are critical for these interactions, and the DHT residue modifies these properties. lambris.com

The table below summarizes findings from a study on compstatin analogues, illustrating how modifications at tryptophan positions affect binding affinity. This provides a model for how peptides containing DHT might be analyzed.

| Compstatin Analogue | Modification | IC50 (µM) | Binding Affinity (Kd, nM) |

| Parent Peptide | W at positions 4 & 7 | 11 | 280 |

| 4(1MeW)7W | 1-methyltryptophan at pos 4 | 0.205 | 15 |

| 4W7(5fW) | 5-fluorotryptophan at pos 7 | 1.1 | 60 |

| Data sourced from studies on compstatin analogues, demonstrating the impact of tryptophan modification on receptor binding. lambris.com |

Similarly, research on cyclic RGD peptides targeting integrin receptors has shown that substituting tryptophan with derivatives can modulate binding affinity. d-nb.info The orientation and hydrogen-bonding capacity of the indole-like moiety are critical for productive interactions within the receptor's binding pocket. d-nb.info These principles suggest that peptides incorporating DHT could be designed to achieve altered or enhanced binding to specific biological targets.

Enzymatic Recognition and Processing of Peptides with this compound Residues

The incorporation of non-natural amino acids like DHT into a peptide sequence significantly influences its recognition and processing by enzymes. Generally, proteases exhibit high specificity for substrates composed of natural L-amino acids. The introduction of a modified residue such as DHT can render peptide bonds in its vicinity resistant to enzymatic cleavage. mdpi.com This increased proteolytic stability is a key advantage in the design of peptide-based therapeutics and research tools. mdpi.comabyntek.com

While specific studies on the enzymatic processing of DHT-containing peptides are limited, research on peptides with other non-natural amino acids provides relevant insights. For example, the insertion of D-amino acids is a well-known strategy to inhibit enzymatic degradation. mdpi.com Similarly, modifications to the peptide backbone or side chains can disrupt the precise geometry required for enzyme binding and catalysis. nih.gov

Some enzymes, however, are known to be "promiscuous" and can recognize and modify peptides containing non-natural residues. nih.gov Engineering enzymes to accept and process non-natural amino acids is an active area of research, aiming to create new biotechnological tools. nih.govportlandpress.com The susceptibility of a DHT-containing peptide to a specific enzyme would need to be determined empirically, but it is generally expected to be lower than that of its all-natural counterpart. This resistance to degradation is a critical feature for applications requiring prolonged activity in a biological environment. mdpi.com

Self-Assembly and Nanostructure Formation of Peptides Derived from this compound

The Fmoc group, commonly used as a protecting group in peptide synthesis, is also a powerful driver of molecular self-assembly. beilstein-journals.orgfrontiersin.org When attached to amino acids or short peptides, the planar, aromatic Fmoc moiety facilitates π-π stacking interactions, which, along with hydrogen bonding and other non-covalent forces, can lead to the formation of ordered nanostructures like nanofibers, nanotubes, and hydrogels. beilstein-journals.orgmdpi.com

Supramolecular Architecture and Self-Assembling Properties of Derived Nanomaterials

Peptides derived from this compound are expected to exhibit robust self-assembling properties. The process typically involves dissolving the Fmoc-amino acid derivative in an organic solvent and then introducing an aqueous solution (a "bad solvent") or changing the pH to trigger the assembly. mdpi.com This leads to the formation of a three-dimensional network of nanofibers, resulting in a hydrogel. mdpi.commdpi.com

The final architecture of these supramolecular materials is influenced by the amino acid's side chain. mdpi.com The DHT residue in this compound would contribute to the hydrophobic and hydrogen-bonding interactions that stabilize the nanostructure. The resulting hydrogels are often shear-thinning and can be biocompatible, making them suitable for various in vitro research applications. nih.gov The formation of β-sheet-like arrangements is a common feature in these self-assembled structures, providing mechanical stability to the hydrogel network. researchgate.net

Nanocarrier Development for In Vitro Research Applications (e.g., targeted delivery of research molecules)

The self-assembled nanostructures formed from Fmoc-peptide derivatives serve as excellent scaffolds for creating nanocarriers. frontiersin.org The hydrophobic core of the nanofibers within the hydrogel matrix can effectively encapsulate hydrophobic molecules, such as fluorescent probes or research compounds. researchgate.netnih.gov This allows for the controlled and sustained release of the encapsulated cargo.

For example, studies with the closely related Fmoc-Trp(Boc)-OH have shown its ability to self-assemble into hollow nanospheres capable of encapsulating and releasing anticancer drugs for research purposes. frontiersin.orgresearchgate.net The biocompatibility of these nanostructures makes them suitable for use in cell culture experiments. researchgate.net Peptides containing DHT could be similarly formulated into nanocarriers, potentially with unique loading and release characteristics due to the specific properties of the DHT side chain. These systems can be used to deliver molecules to cells in a controlled manner for various in vitro studies. nih.govmdpi.com

The table below outlines the general characteristics of Fmoc-amino acid-based nanocarriers relevant to research applications.

| Property | Description | Relevance to In Vitro Research |

| Self-Assembly | Spontaneous formation of ordered nanostructures (nanofibers, hydrogels) driven by non-covalent interactions (π-π stacking, H-bonds). beilstein-journals.orgmdpi.com | Provides a simple method to create structured biomaterials without complex chemical cross-linking. |

| Encapsulation | Ability to entrap hydrophobic molecules within the nanofiber network. frontiersin.orgresearchgate.net | Enables the solubilization and delivery of poorly water-soluble research compounds to cells in aqueous media. |

| Sustained Release | Gradual diffusion of encapsulated molecules from the hydrogel matrix over time. nih.govresearchgate.net | Allows for prolonged exposure of cells to a compound at a consistent concentration, mimicking more stable conditions. |

| Biocompatibility | The peptide-based nature of the material often results in low toxicity to cells in culture. researchgate.net | Crucial for maintaining cell health and obtaining biologically relevant data in cell-based assays. |

Modulation of In Vitro Protein-Protein Interactions by this compound Containing Peptides

Peptides are ideal candidates for modulating protein-protein interactions (PPIs) because they can be designed to mimic one of the interacting protein surfaces, thereby acting as competitive inhibitors. nih.govexplorationpub.com The incorporation of non-natural amino acids like DHT is a key strategy in designing potent and stable PPI modulators. mdpi.com

The rigid DHT residue can help to constrain the peptide into a specific bioactive conformation, such as an α-helix or β-turn, which is often required for high-affinity binding to the target protein. explorationpub.com This pre-organization reduces the entropic penalty of binding, leading to enhanced affinity compared to a flexible, linear peptide. mdpi.com Furthermore, the unnatural structure of DHT provides resistance to proteolytic degradation, increasing the peptide's functional half-life in in vitro assays. mdpi.com

While direct examples of using DHT-containing peptides as PPI modulators are not prevalent in the reviewed literature, the principles are well-supported by studies using other modified amino acids. For instance, stapled peptides, which use chemical braces to lock a peptide into an α-helical shape, have proven effective at disrupting PPIs. explorationpub.com The conformational constraint imposed by DHT can serve a similar purpose. Rational design, based on the structure of a known protein complex, allows for the strategic placement of DHT within a peptide sequence to optimize its shape and interactions with the target protein, making it an effective tool for studying PPIs in a research setting. nih.govmdpi.com

Structural and Conformational Analysis of Peptides and Peptidomimetics Featuring Fmoc L Dht Boc Oh Residues

Spectroscopic Characterization of Peptide Secondary and Tertiary Structurespku.edu.cnvulcanchem.com

Spectroscopic methods are indispensable for elucidating the secondary and tertiary structures of peptides in solution. Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the conformational preferences of peptides containing Fmoc-L-DHT(Boc)-OH.

Circular dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is directly related to the peptide's conformational state. photophysics.com The incorporation of a constrained residue like dihydrotryptophan (DHT) can induce and stabilize specific secondary structures, such as β-turns and helices. vulcanchem.comsubr.edu

CD spectra of peptides containing conformationally constrained amino acids often show distinct signals that correspond to ordered structures. For instance, the presence of β-turns can be identified by characteristic CD bands. subr.edu Studies on cyclic peptides have demonstrated that constrained amino acids can lead to the formation of well-defined secondary structures even in short linear peptides. pku.edu.cn The solvent environment can influence the peptide's conformation, with linear peptides generally showing more significant conformational changes in response to solvent polarity than their cyclic counterparts. pku.edu.cn For peptides incorporating DHT analogs, CD analysis can reveal the extent to which the constrained residue promotes a particular fold, such as a β-hairpin or a helical structure. vulcanchem.com For example, the CD spectra of peptides designed to form α-helices or β-hairpins show characteristic signals that confirm the intended conformation. researchgate.net

Table 1: Representative CD Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Characteristic CD Bands (nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| β-Turn | Varies depending on the turn type, but can show a negative band around 205-210 nm and a positive band around 220-230 nm |

| Random Coil | Strong negative band around 198 nm |

This table provides a generalized overview. Actual peak positions and intensities can vary based on the specific peptide sequence and experimental conditions.

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The chemical shifts of protons, particularly the amide (NH) and α-protons (Hα), are sensitive to the local electronic environment and can indicate the presence of secondary structures like helices or β-sheets. chemrxiv.org For instance, a downfield shift of amide protons can suggest their involvement in hydrogen bonding. researchgate.net

Nuclear Overhauser Effect (NOE): NOEs provide information about through-space distances between protons that are close to each other (typically < 5 Å). The pattern of NOEs is crucial for defining the peptide's fold. uzh.ch

Coupling Constants (J-couplings): Three-bond coupling constants, such as ³J(HNHα), can provide information about dihedral angles (φ angles) along the peptide backbone. chemrxiv.org

In peptides incorporating DHT, specific NOEs between the DHT side chain protons and the peptide backbone can confirm the residue's orientation and its interactions with neighboring amino acids. The constrained nature of the DHT residue can lead to a more defined set of NOEs compared to peptides with flexible side chains. acs.org NMR data for peptides containing this compound or similar constrained residues often reveal a well-defined conformation in solution. scienceopen.com

Table 2: Illustrative ¹H-NMR Chemical Shift Ranges for Protons in Peptides

| Proton Type | Typical Chemical Shift Range (ppm) | Information Provided |

| Amide (NH) | 7.0 - 9.0 | Hydrogen bonding, solvent exposure |

| Aromatic (e.g., Phe, Tyr, Trp, DHT) | 6.5 - 8.0 | Side-chain conformation, stacking interactions |

| α-Proton (Hα) | 3.5 - 5.0 | Secondary structure (e.g., α-helix vs. β-sheet) |

| Side-chain Protons | 0.5 - 4.0 | Side-chain conformation and flexibility |

Note: These are general ranges and can be influenced by neighboring residues, solvent, and pH.

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Mass Spectrometry-Based Conformational Probing and Folding Studies

Mass spectrometry (MS) has evolved beyond simple mass determination to become a powerful tool for probing the conformational properties of biomolecules, including peptides. libretexts.org Techniques like ion mobility-mass spectrometry (IM-MS) can separate ions based on their size and shape, providing insights into the gas-phase conformation of peptides. psu.edu

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and analyze the resulting product ions. ubc.ca The fragmentation pattern can sometimes provide clues about the peptide's secondary structure, as certain conformations may favor specific cleavage sites.

Computational Modeling and Molecular Dynamics Simulations of Peptide Architecturesacs.org

Computational modeling and molecular dynamics (MD) simulations are essential tools for complementing experimental data and providing a dynamic, atomic-level view of peptide structures. nih.gov These methods are particularly valuable for understanding the conformational landscape of peptides containing non-standard amino acids like this compound.

MD simulations can predict the most stable conformations of a peptide by simulating the movements of its atoms over time. nih.gov For peptides incorporating this compound, simulations can reveal how the rigid DHT moiety restricts the available conformational space and guides the peptide into a specific fold. whiterose.ac.uk These simulations can also predict the formation of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns and helices. frontiersin.org

Computational approaches can also be used to:

Generate structural models: Homology modeling or de novo modeling can be used to build initial 3D structures of peptides containing this compound. nih.gov

Docking studies: If the peptide is designed to bind to a specific target, computational docking can predict the binding mode and identify key interactions. rsc.org

The insights gained from computational studies can guide the design of new peptidomimetics with enhanced stability and biological activity. rsc.org

Influence of this compound on Peptide Foldamers and Defined Helical Architecturesnsf.gov

Foldamers are unnatural oligomers that mimic the structure and function of natural peptides and proteins. nih.gov The incorporation of constrained residues like this compound is a key strategy in the design of foldamers with well-defined three-dimensional structures.

The rigid indoline (B122111) ring system of the DHT residue acts as a potent turn-inducer, promoting the formation of β-turns and β-hairpins in peptide sequences. vulcanchem.comnih.gov By strategically placing this compound in a peptide chain, it is possible to create stable, predictable secondary structures. This is particularly important for designing peptides that can mimic the structure of a protein's binding loop, for example.

In addition to promoting turns, the DHT residue can also influence the formation of helical structures. While not a classic helix-inducer in the same way as residues like aminoisobutyric acid (Aib), its conformational constraints can help to stabilize certain types of helices, such as the 3₁₀-helix. mdpi.comexplorationpub.com The ability to control the helical nature of peptides is crucial for applications such as disrupting protein-protein interactions that occur at helical interfaces. The use of constrained amino acids can lead to peptides with enhanced proteolytic stability and improved pharmacokinetic properties. nih.gov

Compound Name Table

| Abbreviation/Name | Full Chemical Name |

| This compound | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| DHT | Dihydrotryptophan |

| Aib | Aminoisobutyric acid |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic acid |

| Fmoc-Lys(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine |

| Fmoc-His(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine |

| Boc-Orn(Fmoc)-OH | Nα-tert-Butoxycarbonyl-Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine |

Advanced Analytical and Characterization Techniques for Peptides Incorporating Fmoc L Dht Boc Oh

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment of Peptides

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. lcms.cz In this technique, the separation is based on the hydrophobicity of the peptide. The incorporation of the relatively hydrophobic dihydrotryptophan (DHT) residue influences the retention time of the peptide. vulcanchem.com Trifluoroacetic acid (TFA) is a frequently used mobile phase additive that acts as an ion-pairing agent, minimizing undesirable interactions with the column matrix and thus improving peak shape. lcms.cz The purity of the peptide is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically detected at 214 nm, where the peptide backbone absorbs UV light. rsc.org

| Parameter | Typical Condition/Value | Purpose |

| Column | C18 (e.g., Agilent Zorbax 300SB-C3, Vydac 218TPTM) rsc.org | Stationary phase for reversed-phase separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water nih.gov | Aqueous solvent. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) nih.gov | Organic solvent for eluting the peptide from the column. |

| Gradient | Linear gradient from low to high %B (e.g., 5-95% B) rsc.orgnih.gov | To elute peptides with varying hydrophobicities. |

| Flow Rate | 0.3 - 1.0 mL/min for analytical scale phenomenex.comrsc.org | Controls the speed of the separation. |

| Detection | UV at 214 nm or 220 nm phenomenex.comrsc.org | Wavelength for detecting the peptide backbone amide bonds. |

| Temperature | Ambient to 60 °C phenomenex.comnih.gov | Can be optimized to improve separation resolution. |

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation of Synthesized Peptides

Mass spectrometry is a powerful technique for the characterization of peptides containing Fmoc-L-DHT(Boc)-OH, providing precise molecular weight determination and sequence verification. nih.gov Following synthesis, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the peptide for MS analysis. shimadzu.com The measured mass is compared to the theoretical mass calculated from the peptide's sequence to confirm its identity. nih.gov The monoisotopic mass of the this compound building block is 528.22603674 Da. vulcanchem.comnih.gov

Analysis of the mass spectrum can reveal the success of the synthesis and deprotection steps. mpg.de For instance, the presence of peaks corresponding to the mass of a protecting group (e.g., +56 Da for a tert-butyl group) indicates incomplete deprotection. mpg.dethermofisher.com Tandem mass spectrometry (MS/MS) is employed for sequence confirmation. nih.gov In an MS/MS experiment, the parent peptide ion is isolated and fragmented, producing a series of daughter ions (b- and y-ions) whose masses correspond to fragments of the original peptide, allowing the amino acid sequence to be deduced. nih.gov This is particularly crucial for confirming the successful incorporation of the modified DHT residue at the correct position within the peptide chain. shimadzu.com

| Compound/Adduct | Molecular Formula | Mass (Da) | Significance in Analysis |

| This compound | C31H32N2O6 | 528.6 (Avg.), 528.2260 (Mono.) nih.gov | Mass of the amino acid building block before incorporation. |

| Boc group | C5H9O2 | 101.1 (Avg.) | Mass of the side-chain protecting group on DHT and other residues like Lysine (B10760008). thermofisher.com |

| tert-Butyl cation | C4H9 | 57.1 (Avg.) | A common fragment or indicator of incomplete tBu group removal (+56 Da observed as C4H8). mpg.de |

| Fmoc group | C15H11O2 | 223.2 (Avg.) | Mass of the N-terminal protecting group used during synthesis. |

| Sodium Adduct | Na | 23.0 (Avg.) | Common adduct observed in ESI-MS ([M+Na]⁺). mpg.de |

Spectrophotometric Methods for Fmoc Deprotection Monitoring and Peptide Quantification

Spectrophotometric methods offer a simple and effective way to monitor the progress of solid-phase peptide synthesis in real-time, particularly the critical Fmoc deprotection step. altabioscience.com The N-terminal Fmoc protecting group exhibits strong UV absorbance, a property that is exploited for quantitative analysis. altabioscience.com During SPPS, the Fmoc group is removed by treating the resin-bound peptide with a mild base, typically a solution of 20% piperidine (B6355638) in DMF. vulcanchem.com

This cleavage reaction liberates the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mostwiedzy.pl This adduct is soluble and has a characteristic strong absorbance maximum at approximately 301 nm, with a molar extinction coefficient of around 7800 M⁻¹cm⁻¹. mostwiedzy.plnih.gov By measuring the absorbance of the solution collected after the deprotection step, one can quantify the amount of Fmoc group released. nih.gov This, in turn, allows for the calculation of the loading of the first amino acid onto the resin and can be used to monitor the efficiency of each subsequent coupling reaction throughout the synthesis. mostwiedzy.plnih.gov

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) | Application |

| Fmoc-Piperidine Adduct | 301 | ~7800 M⁻¹cm⁻¹ nih.gov | Quantitative monitoring of Fmoc group cleavage after each coupling cycle. |

| Fmoc-Piperidine Adduct | 289-290 | ~5800 - 6089 M⁻¹cm⁻¹ rsc.orgmostwiedzy.pl | Alternative wavelength for monitoring Fmoc deprotection. |

| Peptide Bond | 214 | Variable | General peptide detection and quantification post-purification. rsc.org |

Chromatographic and Electrophoretic Methods for Peptide Separation and Analysis

A variety of chromatographic and electrophoretic methods are employed for the comprehensive analysis and purification of peptides containing this compound. While RP-HPLC is the most prevalent technique, other methods provide complementary information and separation capabilities. nih.gov

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a variation of RP-HPLC that uses ion-pairing agents like TFA to enhance the retention and resolution of peptides, especially those that are highly charged or have similar hydrophobicities. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique that separates compounds based on their polarity, offering an alternative selectivity to RP-HPLC and proving useful for separating polar peptides or glycopeptides. nih.gov For preparative purposes, column chromatography using silica (B1680970) gel may be used for purification steps during the synthesis of the protected amino acid itself or for purifying the final peptide. rsc.org

While less commonly detailed in the context of this specific amino acid, electrophoretic methods such as Capillary Electrophoresis (CE) can also be used for peptide analysis. CE separates molecules based on their charge-to-size ratio in an electric field, offering very high separation efficiency and requiring minimal sample volume. It can be a powerful tool for assessing purity and detecting minor impurities that might not be resolved by HPLC. The combination of different chromatographic and electrophoretic techniques provides a robust analytical workflow for ensuring the quality of complex synthetic peptides. nih.gov

| Method | Principle of Separation | Typical Application |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. lcms.cz | Purity assessment and purification of crude peptides. nih.gov |

| Ion-Pair RP-HPLC (IP-RP-HPLC) | Hydrophobicity and ion-pairing interactions. nih.gov | Improved resolution and peak shape for charged peptides. nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning based on hydrophilicity. nih.gov | Separation of polar and hydrophilic peptides. nih.gov |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. nih.gov | Analysis of peptide aggregation or oligomerization. nih.gov |

| Thin-Layer Chromatography (TLC) | Partitioning between stationary and mobile phases. rsc.org | Rapid, qualitative monitoring of reaction progress. rsc.org |

| Capillary Electrophoresis (CE) | Differential migration in an electric field based on charge-to-size ratio. | High-resolution purity analysis and detection of impurities. |

Future Research Trajectories and Emerging Paradigms for Fmoc L Dht Boc Oh in Chemical Biology

Development of Novel Bioconjugation Strategies for Fmoc-L-DHT(Boc)-OH Containing Peptides

The incorporation of unnatural amino acids (UAAs) like L-Dihydroxytryptophan (DHT) into peptides offers unique opportunities for chemical modification and bioconjugation. The this compound building block is particularly advantageous due to its orthogonal protecting group strategy. The N-α-Fmoc group is labile to basic conditions used in standard Solid-Phase Peptide Synthesis (SPPS), while the side-chain indoline (B122111) nitrogen is protected by an acid-labile Boc group. vulcanchem.com This allows for the selective deprotection of the side chain after peptide synthesis, revealing a secondary amine that can serve as a chemical handle for a variety of novel bioconjugation reactions. vulcanchem.com

Future research is focused on leveraging this handle for site-specific modifications, moving beyond traditional methods to more advanced and bioorthogonal chemistries. While primary amines like the one in lysine (B10760008) are common conjugation sites, the secondary amine of the DHT indoline ring presents both a challenge and an opportunity for developing selective ligation chemistries. vulcanchem.com Strategies that are well-established for other UAAs can be adapted and optimized for DHT-containing peptides. rsc.orgnih.gov These methods enable the synthesis of structurally-defined protein and peptide conjugates, which is often difficult to achieve with reactions targeting naturally occurring residues like lysine or cysteine that may be present multiple times in a sequence. nih.gov

Key research trajectories include the exploration of reactions such as 1,3-dipolar cycloadditions, oxime ligations, and various coupling chemistries that can be performed under mild, biocompatible conditions. nih.gov The development of such methods for DHT would allow for the precise attachment of various moieties, including fluorescent dyes for imaging, chelating agents for radiotherapy, polyethylene (B3416737) glycol (PEG) to improve pharmacological properties, or cytotoxic drugs to create targeted therapeutics. vulcanchem.compharmtech.com The rigid conformation of the DHT residue may influence the accessibility and reactivity of the indoline amine, requiring careful optimization of reaction conditions and linker technologies. vulcanchem.com

| Strategy | Reactive Groups Involved | Key Features & Advantages | Potential for DHT-Peptides |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone + Amine (DHT side chain) | Forms a stable carbon-nitrogen bond. The reaction is well-established and can be performed under mild reducing conditions. | The secondary amine of the deprotected DHT side chain can be reacted with aldehyde-tagged molecules (dyes, drugs, polymers) for stable conjugation. |

| Michael Addition | Amine (DHT side chain) + α,β-Unsaturated Carbonyl | Forms a stable carbon-carbon or carbon-nitrogen bond. Highly efficient and proceeds under mild conditions. | Enables conjugation to maleimide-functionalized molecules, a common strategy for bioconjugation, though reactivity may differ from primary amines. |

| Acylation/Amide Bond Formation | Amine (DHT side chain) + Activated Carboxylic Acid (e.g., NHS ester) | Forms a stable amide bond, mimicking natural peptide linkages. rsc.org A widely used and robust method. rsc.org | Allows for the attachment of a wide range of molecules containing activated esters, providing a straightforward route to complex conjugates. |

| Transition Metal-Catalyzed Cross-Coupling | Amine (DHT side chain) + Aryl Halide/Triflate | Forms a stable aryl-amine bond (Buchwald-Hartwig amination). Offers a high degree of control and specificity. | Provides a sophisticated method for attaching complex aromatic systems, potentially enhancing π-π stacking interactions or introducing specific functionalities. vulcanchem.com |

Expansion into Diverse Chemical Biology and Materials Science Applications

The unique structural properties of this compound are paving the way for its use in increasingly diverse applications in both chemical biology and materials science. The core advantage of the DHT residue is the conformational rigidity imposed by its reduced indoline ring structure. vulcanchem.com

In chemical biology , this rigidity is exploited to design peptides with stabilized secondary structures, such as β-hairpins and γ-turns. vulcanchem.com This conformational pre-organization can lead to enhanced metabolic stability and higher receptor selectivity compared to more flexible peptide counterparts. vulcanchem.com For example, cyclic RGD peptides that incorporate DHT analogs have shown improved binding affinity for integrins, a critical target in cancer therapy. vulcanchem.com Furthermore, the ability to selectively modify the DHT side chain after synthesis makes it a valuable component for creating targeted drug delivery systems and peptide-drug conjugates. vulcanchem.commdpi.com Peptides containing DHT can act as carriers for tumor-targeting agents, where the side chain can be functionalized with imaging agents or cytotoxic payloads. vulcanchem.com

In materials science , the focus is on utilizing the predictable structural motifs of DHT-containing peptides to engineer novel self-assembling materials. researchgate.net Peptides can be programmed to form highly ordered supramolecular structures such as nanofibers, two-dimensional arrays, and hydrogels. nih.govfrontiersin.org The conformational constraints provided by DHT can be used to meticulously control both intramolecular and intermolecular interactions, guiding the self-assembly process to create materials with desired functionalities. nih.gov Emerging research areas include the development of peptide vesicles as robust chassis for synthetic cells and the creation of rigid-rod polyelectrolytes from computationally designed peptide bundles. rsc.orgnist.gov

| Application Area | Specific Example | Role of DHT Residue | Research Finding/Potential |

|---|---|---|---|

| Chemical Biology | Conformationally Constrained Therapeutic Peptides (e.g., Somatostatin analogs) | Stabilizes β-turn and γ-turn secondary structures. vulcanchem.com | Leads to improved metabolic stability and receptor selectivity. vulcanchem.com |

| Chemical Biology | Targeted Drug Delivery / Peptide-Drug Conjugates | Provides a site-specific handle for conjugating drugs or imaging agents after deprotection of the Boc group. vulcanchem.com | Allows for precise control over the site and stoichiometry of conjugation, creating homogenous and potent therapeutic agents. nih.gov |

| Materials Science | Self-Assembling Peptide Nanofibers/Hydrogels | Acts as a rigid building block to direct the self-assembly process through controlled intermolecular interactions (e.g., π-π stacking). vulcanchem.comresearchgate.net | Enables the rational design of biomaterials with tunable mechanical and functional properties for applications in regenerative medicine. researchgate.net |

| Materials Science | Robust Peptide Vesicles for Synthetic Cells | The unique amphipathic and structural properties could be harnessed to form stable vesicular membranes. | Peptide vesicles offer greater stability against pH, thermal, and osmotic stress compared to traditional lipid vesicles. rsc.org |

Green Chemistry Approaches in this compound Derived Peptide Synthesis

The synthesis of peptides, including those derived from this compound, has traditionally relied on solid-phase peptide synthesis (SPPS). While effective, conventional Fmoc-SPPS protocols are associated with significant environmental drawbacks, including the use of large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), and the need for excess reagents. acsgcipr.orgcsic.esnih.gov This generates substantial chemical waste, prompting a shift towards more sustainable and "green" synthesis strategies. nih.govoxfordglobal.com

Several emerging paradigms aim to reduce the environmental impact of peptide synthesis:

Greener Solvent Systems: Research is ongoing to replace hazardous solvents with more environmentally benign alternatives. ambiopharm.com Some approaches involve solvent recycling systems or the use of eco-friendly solvents like anisole (B1667542) or binary mixtures such as DMSO/butyl acetate (B1210297). ambiopharm.comunifi.it

Liquid-Phase Peptide Synthesis (LPPS): This method offers a key advantage over SPPS by allowing for the purification of intermediate peptide fragments, leading to a purer final product with less waste. bachem.com Advanced methods like "Green Continuous LPPS" utilize recyclable organic phases like ethyl acetate and eliminate the need to isolate intermediates, drastically reducing organic waste streams. aspenapi.com

Chemo-enzymatic Peptide Synthesis (CEPS): CEPS employs specialized enzymes called peptiligases to join smaller peptide fragments together. bachem.com This process occurs in mild, aqueous conditions, significantly cutting down on organic solvent use and preventing side reactions. bachem.com

Process Optimization: Innovations in the SPPS workflow itself can lead to greener outcomes. For instance, an "in situ Fmoc removal" strategy combines the coupling and deprotection steps, which can reduce the solvent required for washing by as much as 75%. rsc.org Another approach involves using water-dispersible nanoparticles of Fmoc-protected amino acids to enable synthesis in aqueous media. csic.es

| Synthesis Method | Key Principle | Typical Solvents | Sustainability Profile |

|---|---|---|---|

| Traditional Fmoc-SPPS | Stepwise synthesis on a solid resin support with extensive washing. nih.gov | DMF, NMP, Piperidine (B6355638). csic.es | High solvent consumption, large excess of reagents, generates significant hazardous waste. acsgcipr.orgnih.gov |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis on a soluble support, allowing for intermediate purification. bachem.com | Ethyl Acetate, other organic solvents. aspenapi.com | Reduces reagent excess and solvent use compared to SPPS; "Continuous LPPS" drastically cuts organic waste. bachem.comaspenapi.com |

| Chemo-enzymatic Peptide Synthesis (CEPS) | Enzymatic ligation of unprotected peptide fragments. bachem.com | Primarily aqueous buffers (pH 7-8.5). bachem.com | Significantly reduces organic solvent use, high specificity, fewer side reactions, environmentally friendly. bachem.com |

| In situ Fmoc Removal SPPS | Combining the coupling and deprotection steps into a single pot reaction. | Traditional SPPS solvents, but in reduced quantities. | Reduces solvent consumption for washing steps by up to 75%. rsc.org |

| Aqueous SPPS (ASPPS) | Using water-dispersible nanoparticles of protected amino acids. csic.es | Water, Ethanol/Water mixtures. csic.es | Replaces hazardous organic solvents with water, representing a major step towards green synthesis. csic.es |

Computational Design and Prediction of Peptide Functionalities Enhanced by this compound

The vast combinatorial sequence space of peptides makes purely experimental exploration impractical. nih.gov Computational design and molecular modeling have become indispensable tools for the rational design of novel peptides with specific functions. frontiersin.orgnih.gov For peptides incorporating this compound, computational methods are particularly powerful for harnessing its unique structural features.

In materials science, computational approaches are used to design peptides that self-assemble into complex nanostructures. rsc.org By modeling inter-peptide interactions, scientists can predict how sequences containing DHT will form materials like fibers or vesicles, accelerating the discovery of new biomaterials. nih.govrsc.org Furthermore, emerging artificial intelligence and deep learning methods can analyze vast datasets from peptide synthesis experiments to predict reaction efficiencies and identify challenging sequences, enabling real-time optimization and improving the synthesis of complex peptides. amidetech.com

| Computational Method | Purpose / Application | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of atoms and molecules over time to predict structural dynamics and stability. nih.gov | Predicts how the rigid DHT backbone stabilizes peptide secondary structures and influences the overall conformation and flexibility of the peptide. vulcanchem.com |